![molecular formula C19H29N3O5 B120395 FA-Lys-Leu-OH CAS No. 158016-09-2](/img/structure/B120395.png)
FA-Lys-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.
Synthesis Analysis
While specific synthesis methods for “FA-Lys-Leu-OH” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .
Molecular Structure Analysis
The molecular structure of “FA-Lys-Leu-OH” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .
Scientific Research Applications
Biomedical Imaging
FA-Lys-Leu-OH: has potential applications in the development of near-infrared (NIR) fluorescence probes for biomedical imaging . These probes can be used for dual imaging of mitochondrial viscosity and fatty acid (FA) in living cells, providing valuable insights into cellular metabolism and disease states.
Brewing Industry
In the brewing industry, peptides like Lys-Leu have been shown to improve the physiological activity and fermentation performance of brewer’s yeast during very high-gravity wort fermentation . This suggests that FA-Lys-Leu-OH could have similar applications in enhancing the efficiency of beer production processes.
Antimicrobial Research
Peptides containing Lys and Leu have been studied for their antimicrobial properties . FA-Lys-Leu-OH could be part of novel antibiotic peptides, contributing to the development of new therapeutic drugs that are effective against antibiotic-resistant bacteria.
Hydrogel Development
FA-Lys-Leu-OH may contribute to the design of low-molecular weight nucleopeptide-based hydrogels . These hydrogels have applications in soft matter and bioinspired materials, potentially useful in tissue engineering and regenerative medicine.
Pharmaceutical Analysis
In pharmaceutical development, FA-Lys-Leu-OH could be included in analytical methods for the quantification of free amino acids in formulations . Its presence can be crucial for ensuring the quality and efficacy of topical and other pharmaceutical products.
Chemical Synthesis
FA-Lys-Leu-OH might play a role in peptide and protein cyclisation, a process important for the stability and function of bioactive peptides . Its incorporation could lead to the creation of cyclic peptides with enhanced biological activity.
Future Directions
Mechanism of Action
Target of Action
FA-Lys-Leu-OH is a complex compound that primarily targets the HIV-1 gp41 pocket . This pocket is a deep hydrophobic site on the HIV-1 gp41 protein, which plays a crucial role in the fusion of the HIV-1 virus with host cells .
Mode of Action
The compound interacts with its target through a series of intrahelical and interhelical interactions . The Leucine (Leu) residue in the compound contributes to these interactions . The compound’s interaction with the HIV-1 gp41 pocket inhibits the fusion of the HIV-1 virus with host cells, thereby preventing the virus from entering the host cells .
Biochemical Pathways
FA-Lys-Leu-OH affects the mammalian target of rapamycin (mTOR) signaling pathway . Leucine, one of the amino acids in the compound, activates this pathway, promoting protein synthesis and energy metabolism . This includes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Pharmacokinetics
It is known that the compound is used in pharmaceutical testing , suggesting that it has been designed to have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for such applications.
Result of Action
The primary result of FA-Lys-Leu-OH’s action is the inhibition of HIV-1 virus fusion with host cells . By binding to the HIV-1 gp41 pocket, the compound prevents the virus from entering host cells, thereby inhibiting viral replication .
Action Environment
The action of FA-Lys-Leu-OH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its storage conditions . .
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXYEFZDLANHTQ-FHQWLQQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FA-Lys-Leu-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.